N-Ethyl-4-iodo-2-isopropoxybenzamide

Description

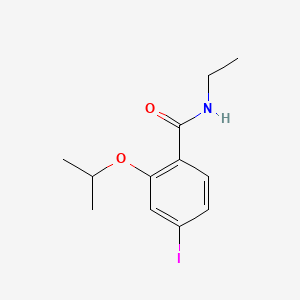

N-Ethyl-4-iodo-2-isopropoxybenzamide is a benzamide derivative characterized by a central aromatic ring substituted with an iodine atom at the 4-position, an isopropoxy group at the 2-position, and an ethylamide group at the N-position. This compound is of interest due to its structural similarity to sigma receptor ligands, which are implicated in cancer biology, neurological disorders, and diagnostic imaging .

Properties

IUPAC Name |

N-ethyl-4-iodo-2-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-4-14-12(15)10-6-5-9(13)7-11(10)16-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNKNXOPZAVQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)I)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-iodo-2-isopropoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of a benzene derivative to introduce a nitro group.

Reduction: Reduction of the nitro group to an amine.

Acylation: Acylation of the amine to form the benzamide core.

Substitution: Introduction of the iodine atom via halogenation.

Etherification: Introduction of the isopropoxy group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-iodo-2-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the benzamide core or other substituents.

Substitution: Halogen atoms, such as iodine, can be substituted with other groups.

Etherification: The isopropoxy group can be modified through etherification reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Halogenation reagents like iodine (I2) and a suitable base (e.g., sodium hydroxide, NaOH) are used.

Etherification: Alcohols and alkyl halides are common reagents for etherification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

N-Ethyl-4-iodo-2-isopropoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Ethyl-4-iodo-2-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- 4-IBP shares the 4-iodobenzamide backbone but replaces the ethyl and isopropoxy groups with a benzylpiperidine moiety, enhancing sigma-1 receptor affinity due to the piperidine group .

- BD 1008 diverges structurally as a phenethylamine derivative, prioritizing sigma-2 receptor interactions via dichlorophenyl and pyrrolidinyl groups .

- I-6230 and related esters (e.g., I-6473) lack the amide group, reducing metabolic stability compared to benzamides like the target compound .

Pharmacological and Receptor-Binding Profiles

Table 2: Receptor Affinity and Selectivity

Key Findings :

- The target compound’s iodine and ether groups may enhance sigma-2 binding compared to 4-IBP, which is strongly sigma-1-selective due to its piperidine group .

- BD 1008 shows exclusive sigma-2 affinity, with dichlorophenyl groups contributing to ~20 nM Kd in human cell lines (e.g., U-138MG glioblastoma) .

- The absence of sigma-1 receptors in MCF-7 cells suggests the target compound’s utility may depend on tumor-specific receptor expression.

Pharmacokinetic and Stability Considerations

- Metabolic Stability : The amide group in this compound confers resistance to hydrolysis compared to ester-based analogues like I-6230 .

- Radiolabeling Potential: The iodine atom positions the compound as a candidate for radioisotope labeling (e.g., ¹²³I or ¹²⁵I), similar to sigma-targeted imaging agents discussed in tumor cell line studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.